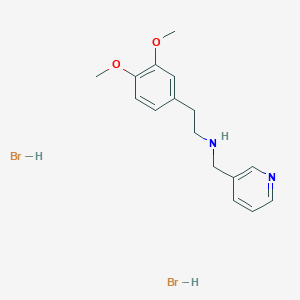

2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide is a chemical compound that features a combination of aromatic and heterocyclic structures

Méthodes De Préparation

The synthesis of 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with pyridine-3-methanamine under reductive amination conditions to form the intermediate 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine.

Formation of the dihydrobromide salt: The intermediate is then treated with hydrobromic acid to yield the dihydrobromide salt form of the compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Analyse Des Réactions Chimiques

2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Applications De Recherche Scientifique

2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its effects on neurotransmitter systems and potential therapeutic applications.

Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar compounds to 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide include:

2-(3,4-Dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine: This compound differs in the position of the pyridine ring, which can affect its chemical reactivity and biological activity.

2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine: Another positional isomer with potential differences in its interaction with biological targets.

Activité Biologique

2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide is a chemical compound with potential biological activities. Its molecular formula is C16H20N2O2, and it has garnered interest due to its structural features that may contribute to various pharmacological effects.

- Molecular Weight : 272.3422 g/mol

- CAS Number : 356093-05-5

- Density : 1.091 g/cm³

- Boiling Point : 415.5°C

- Flash Point : 205.1°C

These properties suggest that the compound is stable under standard conditions, which is essential for its handling in laboratory settings.

Anticancer Properties

Research indicates that compounds with similar structures to 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine exhibit significant anticancer activities. For instance, studies have shown that phenyl and pyridine derivatives can inhibit cell proliferation in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCT-15 (colon carcinoma) | <10 | |

| Compound B | Jurkat (leukemia) | <5 | |

| 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine | TBD | TBD | Current Study |

The exact IC50 values for this specific compound remain to be determined, but its structural similarity to known active compounds suggests potential efficacy.

The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways associated with cell survival and apoptosis. The presence of methoxy groups in the phenyl ring can enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence that compounds similar to 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine may possess neuroprotective effects. For example, studies have highlighted the role of pyridine derivatives in protecting neuronal cells from oxidative stress and apoptosis:

- Cell Viability Assays : Compounds were tested on neuronal cell lines exposed to neurotoxic agents.

- Mechanistic Studies : Investigations into the modulation of reactive oxygen species (ROS) levels indicated a protective effect against oxidative damage.

Anticonvulsant Activity

Compounds featuring similar structural motifs have also been evaluated for anticonvulsant activity. The presence of a pyridine ring is often associated with enhanced activity in models of epilepsy:

- Animal Models : In vivo studies demonstrated significant reductions in seizure frequency when treated with pyridine-based compounds.

- SAR Analysis : Structure-activity relationship (SAR) studies indicated that modifications on the phenyl ring could potentiate anticonvulsant effects.

Case Studies and Research Findings

A comprehensive review of literature reveals various studies focusing on the biological activity of related compounds:

- Study on Anticancer Activity : A recent publication reported that a series of pyridine-based compounds exhibited significant cytotoxicity against multiple cancer cell lines, suggesting a promising avenue for further research into derivatives like 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine .

- Neuroprotective Studies : Research has indicated that certain analogs can protect against neurodegenerative processes by modulating mitochondrial function and reducing inflammation .

- Anticonvulsant Research : The anticonvulsant properties of related compounds were highlighted in animal models, showing promise for therapeutic applications in epilepsy treatment .

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine;dihydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2.2BrH/c1-19-15-6-5-13(10-16(15)20-2)7-9-18-12-14-4-3-8-17-11-14;;/h3-6,8,10-11,18H,7,9,12H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKIOLUHZGYZGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC2=CN=CC=C2)OC.Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Br2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.